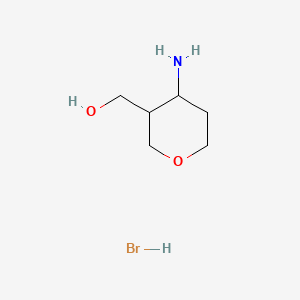
(4-Aminotetrahydropyran-3-YL)methanol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide is a chemical compound that features a tetrahydropyran ring, which is a common three-dimensional ring system in many marketed drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction yields 4-aminotetrahydropyran, which is then further reacted with methanol and hydrobromic acid to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which have applications in pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: Contains the same tetrahydropyran ring and amino group but lacks the methanol and hydrobromide components.
3-Aminotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
4-Aminomorpholine: Contains a morpholine ring instead of a pyran ring.
Uniqueness
Its tetrahydropyran ring provides a stable and versatile scaffold for further chemical modifications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C6H14BrNO2 |
|---|---|
Poids moléculaire |
212.08 g/mol |
Nom IUPAC |
(4-aminooxan-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c7-6-1-2-9-4-5(6)3-8;/h5-6,8H,1-4,7H2;1H |
Clé InChI |
PGYXWASIJMIPPD-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1N)CO.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















